5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Description
5-[(2E)-2-Butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a thiobarbiturate derivative characterized by a pyrimidinedione core with a 2-thioxo group and a conjugated (2E)-2-butenylidene substituent at position 3. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structure combines a planar, conjugated system (due to the butenylidene moiety) with hydrogen-bonding capabilities from the pyrimidinedione core, making it a versatile scaffold for medicinal chemistry .
Properties
CAS No. |
134811-21-5 |
|---|---|
Molecular Formula |
C8H8N2O2S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-[(E)-but-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-4H,1H3,(H2,9,10,11,12,13)/b3-2+ |
InChI Key |
KXNPSQQNORGKEB-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C=C1C(=O)NC(=S)NC1=O |
Canonical SMILES |
CC=CC=C1C(=O)NC(=S)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of barbituric acid with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidinediones depending on the nucleophile used.
Scientific Research Applications
5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione are heavily influenced by substitutions on the pyrimidinedione core. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Enzymatic Inhibition Profiles
- AAC(6′)-Ib Inhibition:
Physicochemical Properties
- Melting Points:
- Solubility: Hydroxybenzylidene derivatives show moderate solubility in polar solvents, whereas bromophenylamino derivatives (e.g., C₁₁H₈BrN₃O₂S) are sparingly soluble .
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